N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
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Overview
Description
N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N-isopropylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine shares similarities with other benzyl-substituted ethane-1,2-diamines.
- Compounds such as N1-Benzyl-N1-(3-methoxybenzyl)ethane-1,2-diamine and N1-Isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine are structurally related .
Uniqueness
- The presence of the isopropyl group and the 3-methoxybenzyl moiety in this compound imparts unique chemical and biological properties.
- These structural features may influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXDVLKIQFKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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